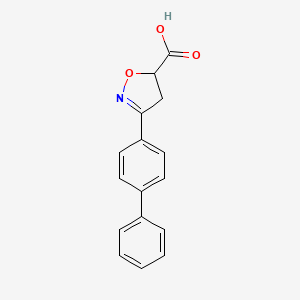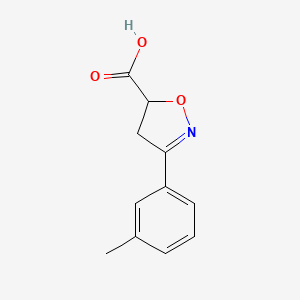
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, also known as 3-(4-phenylphenyl)-4,5-dihydro-1H-oxazole-5-carboxylic acid and abbreviated as 3-PPO, is a compound that has been studied for its potential therapeutic and laboratory applications. It is a derivative of the oxazole family and is composed of a five-membered ring of three carbon atoms, one nitrogen atom, and one oxygen atom. 3-PPO has been found to have a wide range of applications, from its use as a reagent in organic synthesis to its potential therapeutic effects in treating certain diseases. In
科学研究应用
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO has been studied for its potential therapeutic and laboratory applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, as well as potential applications in the treatment of diabetes, hypertension, and other chronic illnesses. Additionally, 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO has been found to have potential applications in organic synthesis, as a reagent for the synthesis of a variety of compounds.
作用机制
Target of Action
It’s worth noting that phenylboronic acid, a compound with a similar phenyl structure, is commonly used in organic synthesis . It’s a mild Lewis acid and generally stable, making it important to organic synthesis .
Mode of Action
It’s known that phenylboronic acid, a compound with a similar phenyl structure, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . This suggests that the compound could interact with its targets through similar mechanisms.
Biochemical Pathways
Phenolic compounds, which include phenylboronic acid, are known to play significant roles in plant physiology and biochemistry . They are involved in various biosynthesis pathways and exert metabolic actions in plants .
Result of Action
Phenylboronic acid, a compound with a similar phenyl structure, is commonly used in organic synthesis , suggesting that the compound could have similar effects.
实验室实验的优点和局限性
The use of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO in laboratory experiments has several advantages. It is relatively easy to synthesize and has a low cost. Additionally, its anti-inflammatory, antioxidant, and anti-cancer properties make it a useful reagent for the synthesis of a variety of compounds. However, there are some limitations to its use in laboratory experiments. For example, its effects on certain enzymes and proteins are not fully understood, so its effects on certain biochemical pathways may not be accurately predicted.
未来方向
The potential therapeutic and laboratory applications of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO make it an interesting compound to study. There are a number of future directions that could be taken in order to further understand its mechanism of action and potential therapeutic effects. For example, further studies could be conducted to better understand its effects on certain enzymes and proteins involved in inflammation and oxidative stress. Additionally, further studies could be conducted to better understand its effects on certain biochemical pathways and its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential applications of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO in organic synthesis, as a reagent for the synthesis of a variety of compounds. Finally, further studies could be conducted to explore its potential therapeutic applications in the treatment of chronic illnesses such as diabetes and hypertension.
合成方法
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO can be synthesized through a number of different methods. The most common method is the reaction of 4-phenylphenol with phosgene in the presence of a base. This reaction produces a mixture of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidchloro-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidchloro-4,5-dihydro-1H-oxazole-5-carboxylic acid, which can then be separated by chromatographic methods. The 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidchloro-4,5-dihydro-1,2-oxazole-5-carboxylic acid can then be further converted to 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO by a reductive amination reaction using an amine such as pyrrolidine.
属性
IUPAC Name |
3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)15-10-14(17-20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSXCYYDKJLVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)






